molecular formula C15H16N4O B2685865 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955838-81-0

1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2685865
CAS No.: 955838-81-0
M. Wt: 268.32
InChI Key: VQUSASGJSMBETL-UHFFFAOYSA-N
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Description

“1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” is a complex organic compound that belongs to the class of pyrazolo-pyridazines. Pyrazolo-pyridazines are a type of heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyridazine ring .


Synthesis Analysis

The synthesis of pyrazolo-pyridazines can be achieved from readily available phenylazosulfonates in a single reaction step via the formation of short-lived phenyldiazenes, which undergo a rapid cycloaddition to furans to give the desired products after elimination of water .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazolo[3,4-d]pyridazine core, which is a bicyclic system with a pyrazole ring fused to a pyridazine ring. The molecule also contains two methyl groups at the 2 and 4 positions of the phenyl ring, and two more methyl groups at the 4 and 6 positions of the pyrazolo-pyridazine core .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo-pyridazines can be quite diverse, depending on the functional groups present in the molecule and the reaction conditions. For instance, they can undergo cycloaddition reactions, as mentioned in the synthesis section .

Scientific Research Applications

Environmental and Health Assessments

  • Studies on pyrethroids , a class of insecticides, have been extensively researched. For instance, an examination of environmental exposure to organophosphorus and pyrethroid pesticides in children highlighted widespread exposure, with implications for developing public health policies regarding the regulation and use of these chemicals (Babina et al., 2012).
  • Heterocyclic amines (HAs) , compounds found in cooked meats, have been investigated for their carcinogenic potential. Studies suggest that humans are continually exposed to HAs through diet, which may contribute to cancer risk (Wakabayashi et al., 1993).

Pharmacokinetics and Drug Development

  • Research into pyrazoline drugs indicates they can elicit IgE-mediated hypersensitivity reactions in some individuals, suggesting an immune response mechanism. The study utilized the Radio Allergo Sorbent Test (RAST) to detect specific IgE antibodies, highlighting the potential for developing diagnostic methods for sensitivity to pyrazoline drugs (Zhu et al., 1992).

Toxicology and Safety Evaluations

  • Investigations into the metabolism and excretion of novel compounds, like INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, provide a framework for understanding how similar complex molecules might be processed in the human body. This study detailed the metabolism, excretion, and pharmacokinetics in humans, offering a model for the assessment of new pharmaceutical agents (Shilling et al., 2010).

Future Directions

The future directions for research on “1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-9-5-6-13(10(2)7-9)19-14-12(8-16-19)11(3)17-18(4)15(14)20/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUSASGJSMBETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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